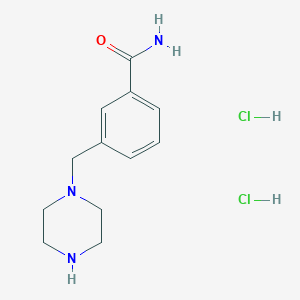

3-Piperazin-1-ylmethyl-benzamide dihydrochloride

Vue d'ensemble

Description

3-Piperazin-1-ylmethyl-benzamide dihydrochloride is a biochemical used in proteomics research . It has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 3-Piperazin-1-ylmethyl-benzamide dihydrochloride consists of a benzamide group attached to a piperazine ring via a methylene bridge. The compound also contains two hydrochloride groups .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis

3-Piperazin-1-ylmethyl-benzamide dihydrochloride has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Antineoplastic Activity in Chronic Myelogenous Leukemia : Flumatinib, a derivative of 3-Piperazin-1-ylmethyl-benzamide, has shown promise as an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials for chronic myelogenous leukemia (CML) treatment in China. Its metabolism in CML patients indicates that it primarily undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, resulting in various metabolites including N-demethylated, hydrolytic, and oxidation metabolites (Gong et al., 2010).

Dopamine Receptor Ligands : Research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, related to 3-Piperazin-1-ylmethyl-benzamide, indicates their potential as selective ligands for dopamine D3 receptors, which can have implications for neuropsychiatric disorders. Modifications to the aromatic ring linked to the N-1 piperazine ring resulted in compounds with moderate D3 receptor affinity, which could be valuable for positron emission tomography (PET) imaging (Leopoldo et al., 2002).

Potential Antipsychotic Agents : Piperazin-1-ylmethyl-benzamide derivatives have been investigated as potential antipsychotic agents. Specifically, substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives exhibited in vitro and in vivo activities indicative of potential atypical antipsychotic activity, with one compound, 1192U90, showing a superior pharmacological profile and advancing to clinical trials (Norman et al., 1996).

Antibacterial Properties : Piperazin-1-ylmethyl-benzamide derivatives, particularly 1,4-Disubstituted piperazines, have shown significant antibacterial activities against resistant strains of Staphylococcus aureus. These compounds, including SIPI5047, demonstrate significant in vivo analgesic activities and are used in various therapeutic areas like antibiotics, antifungals, anxiolytics, and antidepressants (Shroff et al., 2022).

Organotin(IV) Derivatives with Biological Activities : Organotin(IV) derivatives containing a 3-Piperazin-1-ylmethyl-benzamide structure have shown significant antibacterial, antifungal, and cytotoxic activity against ovarian cancer cells, suggesting their potential use in cancer therapy (Shaheen et al., 2018).

Heterocyclic Carboxamides as Antipsychotic Agents : Heterocyclic analogues of 3-Piperazin-1-ylmethyl-benzamide, specifically benzisothiazol-3-yl derivatives, have been evaluated as potential antipsychotic agents. These analogues showed potent in vivo activities and a reduced risk of extrapyramidal side effects, which are common with traditional antipsychotics (Norman et al., 1996).

Propriétés

IUPAC Name |

3-(piperazin-1-ylmethyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-12(16)11-3-1-2-10(8-11)9-15-6-4-14-5-7-15;;/h1-3,8,14H,4-7,9H2,(H2,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNGGWCCHYBIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperazin-1-ylmethyl-benzamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)

![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)